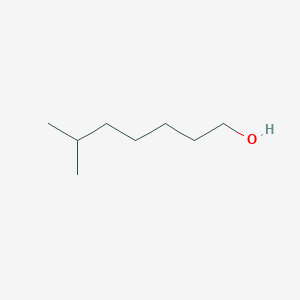

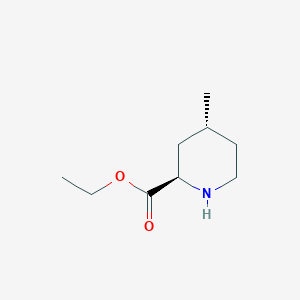

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Overview

Description

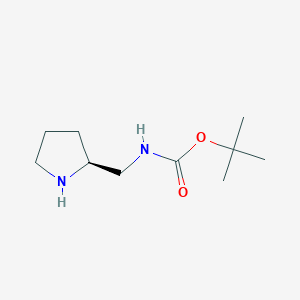

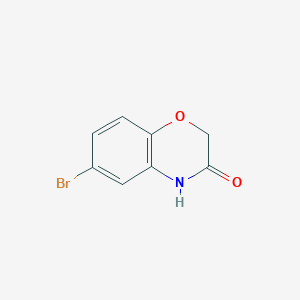

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is a chemical compound . It is also known as ETHYL (2R,4R)-1-BOC-4-METHYLPYRROLIDINE-2-CARBOXYLATE . Its CAS Number is 165273-03-0 and its molecular weight is 257.33 . The IUPAC name of this compound is 1-(tert-butyl) 2-ethyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate .

Synthesis Analysis

The synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate has been reported in several studies . One method involves the use of a Mandyphos/rhodium complex-catalyzed hydrogenation . Another method reported by Agami et al., is based on the use of ®-glycidol as a chiral auxiliary .Molecular Structure Analysis

The molecular structure of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate can be analyzed using various techniques . The molecular formula of this compound is C25H35N7O7S . It has an average mass of 577.653 Da and a mono-isotopic mass of 577.231873 Da .Chemical Reactions Analysis

The chemical reactions involving Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate are complex and can be studied using various methods . For example, one study reported the diastereoselective synthesis of an argatroban intermediate, ethyl (2R,4R)-4-methylpipecolate, by means of a Mandyphos/rhodium complex-catalyzed hydrogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate can be analyzed using various techniques . The compound has a molecular weight of 408.88 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 9 .Scientific Research Applications

Synthesis of Argatroban

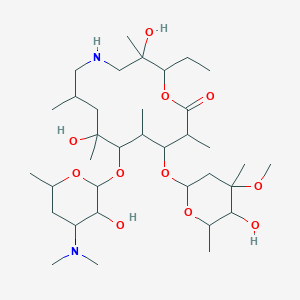

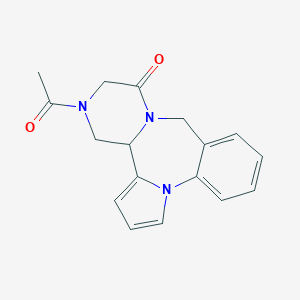

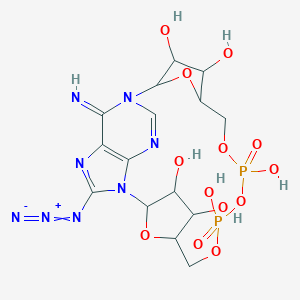

Argatroban: is a synthetic antithrombotic agent used to treat thrombosis. Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate serves as an intermediate in the diastereoselective synthesis of Argatroban . The compound is involved in the hydrogenation process catalyzed by a Mandyphos/rhodium complex, which is crucial for creating the (2R,4R)-4-methyl piperidine moiety of Argatroban.

Mechanism of Action

Target of Action

It is known that this compound is a key intermediate in the synthesis of various pharmaceuticals

Mode of Action

The exact mode of action of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is not well-documented. As an intermediate in pharmaceutical synthesis, its role may vary depending on the final product. It’s important to note that the compound’s interaction with its targets and the resulting changes would be dependent on the specific biochemical context .

Biochemical Pathways

As an intermediate in drug synthesis, it may be involved in various pathways depending on the final product .

Pharmacokinetics

Instead, the ADME properties of the final pharmaceutical product would be of primary interest .

Result of Action

As an intermediate in the synthesis of various pharmaceuticals, its effects would likely be indirect and dependent on the final product .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and reactivity .

properties

IUPAC Name |

ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246524 | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

CAS RN |

74892-82-3 | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74892-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.